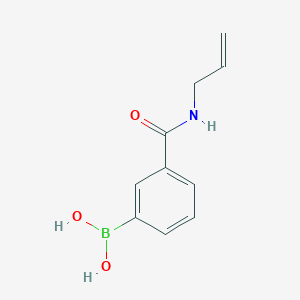3-Allylaminocarbonylphenylboronic acid
CAS No.: 850567-29-2
Cat. No.: VC2003687
Molecular Formula: C10H12BNO3
Molecular Weight: 205.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 850567-29-2 |
|---|---|
| Molecular Formula | C10H12BNO3 |
| Molecular Weight | 205.02 g/mol |
| IUPAC Name | [3-(prop-2-enylcarbamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) |
| Standard InChI Key | BGDGMVTUXWBLLR-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
3-Allylaminocarbonylphenylboronic acid (CAS: 850567-29-2) is an organoboron compound with the molecular formula C₁₀H₁₂BNO₃ and a molecular weight of 205.02 g/mol . The compound features a phenylboronic acid core with an allylaminocarbonyl functional group at the meta position. Its structural framework consists of:
-
A phenyl ring serving as the primary scaffold
-
A boronic acid (-B(OH)₂) group directly attached to the phenyl ring
-
An amide linkage (-CONH-) at the meta position relative to the boronic acid
-
An allyl group (-CH₂CH=CH₂) attached to the nitrogen of the amide functionality
The IUPAC name for this compound is [3-(prop-2-enylcarbamoyl)phenyl]boronic acid, reflecting its core structural elements . Common synonyms include:
-
(3-(Allylcarbamoyl)phenyl)boronic acid
-
N-Allyl 3-boronobenzamide
-
[3-(prop-2-enylcarbamoyl)phenyl]boronic acid
Physical Properties
The physical properties of 3-Allylaminocarbonylphenylboronic acid are summarized in the following table:
Chemical Properties and Reactivity
3-Allylaminocarbonylphenylboronic acid possesses several distinctive chemical properties that contribute to its versatility in organic synthesis. Like other phenylboronic acids, it contains a trivalent boron atom with an empty p-orbital, giving it Lewis acid characteristics . This electronic configuration enables several key properties:
Chemical Reactivity
The reactivity profile of 3-Allylaminocarbonylphenylboronic acid is characterized by:
-
The ability to form reversible covalent bonds with diols, making it potentially useful for glucose sensing and related applications
-
Participation in transesterification reactions to form boronic esters
-
Potential involvement in Suzuki coupling reactions and other cross-coupling transformations typical of phenylboronic acids
-
The allyl group providing a site for potential further functionalization via olefin chemistry
Applications and Research Significance
3-Allylaminocarbonylphenylboronic acid has emerged as a valuable compound with multiple applications in chemical research and potential therapeutic development.
Protein Degradation Research
The compound is marketed as a "Protein Degrader Building Block," indicating its importance in targeted protein degradation (TPD) research . In this context, it may serve as:
-
A structural component in the development of PROTACs (Proteolysis Targeting Chimeras)
-
A building block for bifunctional molecules designed to induce protein degradation
-
A synthetic intermediate in the creation of compounds that can modulate protein-protein interactions
Boronic Acid-Based Applications
Drawing from the general properties of phenylboronic acids, 3-Allylaminocarbonylphenylboronic acid may find utility in:
-
Development of sensors for carbohydrates or other diol-containing biomolecules
-
Creation of stimuli-responsive materials such as hydrogels that respond to changing environmental conditions
-
Medicinal chemistry as a pharmacophore or prodrug strategy
Synthetic Versatility
The compound's functional groups provide multiple handles for further elaboration:
-
The boronic acid group can participate in Suzuki coupling and related cross-coupling reactions
-
The allyl group offers opportunities for olefin metathesis or addition reactions
-
The amide linkage provides stability while potentially serving as a recognition element in biological systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume